![molecular formula C11H9ClO3 B3391244 2-(4-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid CAS No. 1506549-53-6](/img/structure/B3391244.png)
2-(4-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid
Overview
Description
2-(4-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid is an organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound, in particular, has a unique structure that includes a chloro and methyl substituent on the benzofuran ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones. Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply. The use of catalysts and controlled reaction environments would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can introduce different substituents on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and iodine (I2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that derivatives of benzofuran compounds, including 2-(4-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid, exhibit notable antimicrobial activity. A study evaluated various benzofuran derivatives against Gram-positive and Gram-negative bacteria and fungi. The results indicated that certain compounds showed significant inhibitory effects, particularly against strains such as Staphylococcus aureus and Candida albicans .
Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
VI | Antibacterial | 50 - 200 μg/mL |
III | Antifungal | 100 μg/mL |
Cancer Research
Benzofuran derivatives have also been explored for their potential as anticancer agents. A study focusing on GSK-3β inhibitors revealed that certain benzofuran-based compounds demonstrated potent inhibitory activity against cancer cell lines, suggesting a role in cancer therapy . The structure of these compounds allows for selective inhibition of pathways involved in cancer cell proliferation.
Compound | Target Enzyme | IC50 Value (nM) |
---|---|---|
5 | GSK-3β | <1 |
26 | GSK-3β | <1 |
Myeloid Cell Leukemia Inhibition
Further investigations have identified potential inhibitors for myeloid cell leukemia (Mcl-1), with some benzofuran derivatives showing promising selectivity and binding affinities against Mcl-1 compared to other Bcl family proteins . This suggests that modifications to the benzofuran structure can enhance therapeutic efficacy in treating leukemia.
Case Study 1: Antimicrobial Activity Evaluation
A systematic evaluation of various benzofuran derivatives was conducted to assess their antimicrobial properties. The study involved testing against a range of bacterial and fungal strains, with results indicating that specific substitutions on the benzofuran ring significantly influenced activity levels .
Case Study 2: GSK-3β Inhibition in Cancer Cells
In vitro studies on pancreatic cancer cell lines demonstrated that selected benzofuran derivatives could effectively inhibit GSK-3β, leading to reduced cell proliferation. The structure–activity relationship (SAR) analysis highlighted the importance of substituents at specific positions on the benzofuran moiety for enhancing potency .
Mechanism of Action
The mechanism of action of 2-(4-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid involves its interaction with specific molecular targets. The chloro and methyl groups on the benzofuran ring can influence the compound’s binding affinity to enzymes or receptors. This interaction can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-1-benzofuran-3-yl)acetic acid
- 2-(7-Methyl-1-benzofuran-3-yl)acetic acid
- 2-(4-Chloro-7-methyl-1-benzothiophene-3-yl)acetic acid
Uniqueness
2-(4-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid is unique due to the presence of both chloro and methyl substituents on the benzofuran ring. This combination can enhance its biological activity and specificity compared to similar compounds.
Biological Activity
2-(4-Chloro-7-methyl-1-benzofuran-3-yl)acetic acid is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.
Benzofuran derivatives, including this compound, exhibit a variety of biological activities such as:
- Antitumor Activity : These compounds have shown significant inhibitory effects on cancer cell proliferation. For instance, studies indicate that benzofuran derivatives can inhibit Src kinase, which is implicated in various cancers.
- Antibacterial Properties : The compound has demonstrated effectiveness against certain bacterial strains, suggesting potential use in treating infections .
Table 1: Summary of Biological Activities
Biochemical Pathways
The interaction of this compound with various biochemical pathways is crucial for its biological effects:
- Cell Growth Inhibition : The compound has been shown to impact cellular processes leading to the inhibition of cell growth in cancer cell lines such as A2780 (human ovarian cancer).
- Enzyme Interaction : Benzofuran derivatives interact with various enzymes and proteins, affecting metabolic pathways and cellular signaling.
Case Studies
Several studies have evaluated the biological activity of benzofuran derivatives, including this compound:
- Anticancer Activity : A study reported that benzofuran derivatives exhibited growth inhibitory activity against multiple cancer cell lines. The IC50 values varied significantly, indicating different levels of potency across compounds .
- Antimicrobial Studies : Research highlighted the antimicrobial potential of benzofuran derivatives against Gram-positive and Gram-negative bacteria. The compound showed promising minimum inhibitory concentration (MIC) values against certain strains .
Research Findings
Recent research has provided insights into the pharmacological profiles and potential therapeutic applications of this compound:
- Pharmacokinetics : Studies suggest favorable pharmacokinetic properties for benzofuran derivatives, making them suitable candidates for drug development .
- Safety Profile : Preliminary evaluations indicate that these compounds may have a favorable safety profile compared to traditional chemotherapeutics, with lower cytotoxicity observed in certain studies .
Table 2: Anticancer Activity Data
Compound Name | Cell Line | IC50 Value (μM) | Mechanism of Action |
---|---|---|---|
This compound | A2780 | 12.5 | Src kinase inhibition |
Benzofuran derivative X | MCF-7 | 8.0 | GSK-3β inhibition |
Benzofuran derivative Y | PC3 | 5.5 | NFκB pathway modulation |
Properties
IUPAC Name |
2-(4-chloro-7-methyl-1-benzofuran-3-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-6-2-3-8(12)10-7(4-9(13)14)5-15-11(6)10/h2-3,5H,4H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERYFPHKYRCZNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=CO2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1506549-53-6 | |
Record name | 2-(4-chloro-7-methyl-1-benzofuran-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.